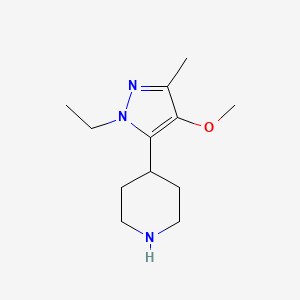![molecular formula C25H30N4O8 B1647226 3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1647226.png)
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound has a molecular formula of C27H34N4O8 and a molecular weight of 542.58 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the protection of the amino and guanidino groups of arginine. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the Z (benzyloxycarbonyl) groups protect the guanidino groups. The reaction is carried out under mild conditions using di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (CbzCl) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using acids such as trifluoroacetic acid (TFA) or hydrogenation.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or EDCI.
Substitution Reactions: Replacement of protective groups with other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrogenation with palladium on carbon (Pd/C).
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution: Various nucleophiles and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives, peptide chains, and substituted arginine compounds .
科学研究应用
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
作用机制
The mechanism of action of 3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Z groups protect the amino and guanidino groups, respectively, preventing unwanted side reactions during the synthesis process. Upon completion of the synthesis, these protective groups are removed to yield the desired peptide or protein .
相似化合物的比较
Similar Compounds
Boc-Arg(Z)2-OH: Another protected arginine derivative with similar protective groups.
Fmoc-Arg(Pbf)-OH: Uses the Fmoc (9-fluorenylmethyloxycarbonyl) group for protection.
Boc-Arg(Tos)-OH: Uses the Tos (tosyl) group for protection.
Uniqueness
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific combination of Boc and Z protective groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .
属性
分子式 |
C25H30N4O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC 名称 |
3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33) |
InChI 键 |
VBPMOUQILDHBKO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


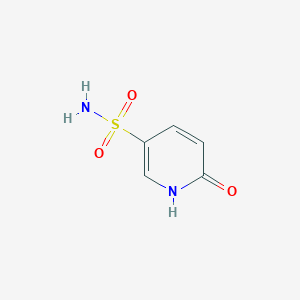
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)
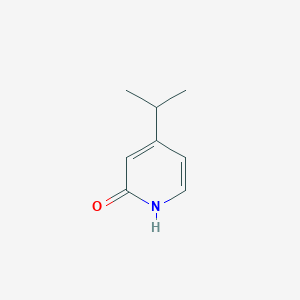
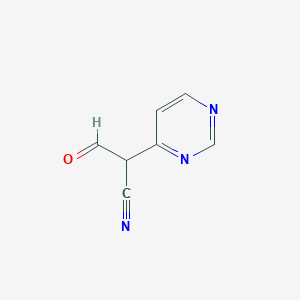
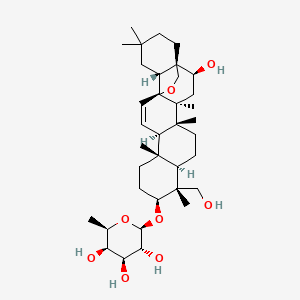

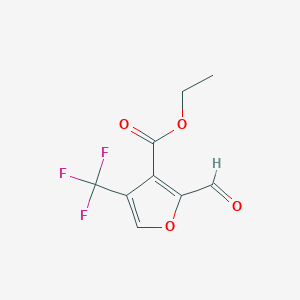
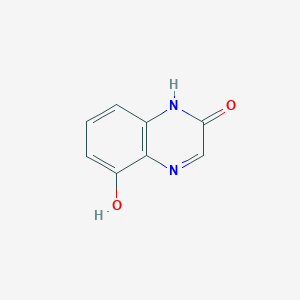
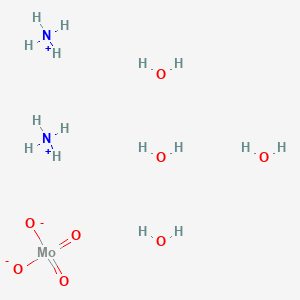
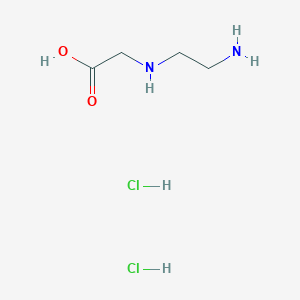
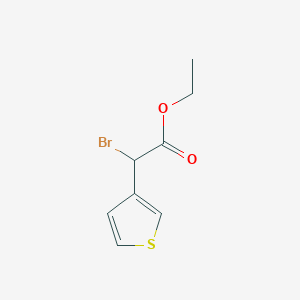
![2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1647202.png)

